molecular formula C20H18Cl2N2O3 B2470490 3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005116-08-4

3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2470490
CAS RN: 1005116-08-4
M. Wt: 405.28
InChI Key: PNICDOCMYXXAEO-UHFFFAOYSA-N
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Description

The compound is a dihydro-pyrrolo[3,4-d]isoxazole derivative. Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Photoluminescent Properties

  • Researchers have explored π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a structurally similar compound, demonstrating strong photoluminescence and higher photochemical stability than saturated polymers with isolated DPP units. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Synthesis and Evaluation as Anti-Stress Agents

  • A study on the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and their evaluation as potential anti-stress agents indicates the therapeutic potential of these compounds. The study found that certain isomers exhibited significant anti-stress activity in mice models (Badru, Anand, & Singh, 2012).

Absorption and Fluorescence Studies

  • Research on soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, closely related to the compound , reveals moderate solvatochromism of fluorescence and potential for application in the visible and near-infrared region (Lun̆ák et al., 2011).

Antimicrobial Screening

  • The synthesis and antimicrobial screening of compounds such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, which bear structural similarities, have been explored for potential use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Novel Organic Fluorophores

  • A study on 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, another structurally related compound, demonstrates its potential as a fluorescent pH sensor in solution and solid state, with applications in detecting acidic and basic organic vapors (Yang et al., 2013).

Synthesis of Pyrrolo[3,2-b]pyrrole-1,4-diones Derivatives

  • The synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, similar to the compound , has been described, focusing on differences in molecular structures and their potential applications in electronic and photophysical fields (Gendron et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some isoxazoles are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The field of isoxazole research is vast and continually expanding, with new synthetic methods and biological activities being discovered. Future research may focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their biological activities .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-11(2)23-19(25)16-17(14-9-8-12(21)10-15(14)22)24(27-18(16)20(23)26)13-6-4-3-5-7-13/h3-11,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICDOCMYXXAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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